molecular formula C21H19F3N2O B2539677 2-(Pyrrolidin-1-yl)-8-((3-(trifluoromethyl)benzyl)oxy)quinoline CAS No. 921806-78-2

2-(Pyrrolidin-1-yl)-8-((3-(trifluoromethyl)benzyl)oxy)quinoline

Cat. No.: B2539677
CAS No.: 921806-78-2
M. Wt: 372.391
InChI Key: ZHTILEGMCPXDFW-UHFFFAOYSA-N
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Description

2-(Pyrrolidin-1-yl)-8-((3-(trifluoromethyl)benzyl)oxy)quinoline is a synthetic organic compound that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Pyrrolidin-1-yl)-8-((3-(trifluoromethyl)benzyl)oxy)quinoline typically involves multi-step organic reactions. One common approach is to start with a quinoline derivative, which undergoes nucleophilic substitution with a pyrrolidine moiety. The introduction of the trifluoromethylbenzyl group can be achieved through a Friedel-Crafts alkylation reaction. The reaction conditions often require the use of strong acids or bases, high temperatures, and inert atmospheres to ensure the desired product yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and minimize by-products. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(Pyrrolidin-1-yl)-8-((3-(trifluoromethyl)benzyl)oxy)quinoline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the quinoline ring to dihydroquinoline derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can modify the functional groups on the quinoline core or the pyrrolidine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Halogenating agents, nucleophiles like amines or thiols, and electrophiles such as alkyl halides.

Major Products Formed

The major products formed from these reactions include quinoline N-oxides, dihydroquinoline derivatives, and various substituted quinoline compounds, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

2-(Pyrrolidin-1-yl)-8-((3-(trifluoromethyl)benzyl)oxy)quinoline has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a fluorescent probe for biological imaging and as a modulator of biological pathways.

    Medicine: Explored for its potential as a therapeutic agent, particularly in targeting specific receptors or enzymes involved in disease processes.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-(Pyrrolidin-1-yl)-8-((3-(trifluoromethyl)benzyl)oxy)quinoline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and influencing various biochemical pathways. The trifluoromethyl group enhances the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets.

Comparison with Similar Compounds

Similar Compounds

    2-(Pyrrolidin-1-yl)quinoline: Lacks the trifluoromethylbenzyl group, resulting in different chemical and biological properties.

    8-((3-(Trifluoromethyl)benzyl)oxy)quinoline:

    2-(Piperidin-1-yl)-8-((3-(trifluoromethyl)benzyl)oxy)quinoline: Similar structure but with a piperidine ring instead of pyrrolidine, leading to variations in its chemical behavior and biological activity.

Uniqueness

2-(Pyrrolidin-1-yl)-8-((3-(trifluoromethyl)benzyl)oxy)quinoline is unique due to the combination of its quinoline core, pyrrolidine ring, and trifluoromethylbenzyl group. This unique structure imparts distinct chemical properties, such as enhanced stability, lipophilicity, and reactivity, making it a valuable compound for various scientific research applications.

Properties

IUPAC Name

2-pyrrolidin-1-yl-8-[[3-(trifluoromethyl)phenyl]methoxy]quinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19F3N2O/c22-21(23,24)17-7-3-5-15(13-17)14-27-18-8-4-6-16-9-10-19(25-20(16)18)26-11-1-2-12-26/h3-10,13H,1-2,11-12,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHTILEGMCPXDFW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=NC3=C(C=CC=C3OCC4=CC(=CC=C4)C(F)(F)F)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19F3N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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